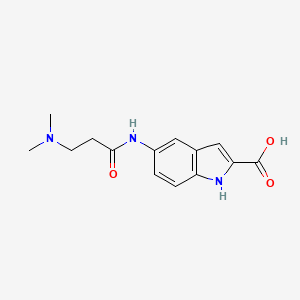![molecular formula C28H31N5O2 B12969353 (S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyrrolidine ring: This step involves the reaction of the benzimidazole intermediate with a pyrrolidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Protection and deprotection steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-1H-benzimidazol-5-amine: Shares the benzimidazole core and amino groups but lacks the pyrrolidine ring and tert-butyl group.
Tris(4-aminophenyl)amine: Contains multiple amino groups but has a different core structure.
Uniqueness
(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of the benzimidazole core, pyrrolidine ring, and tert-butyl protecting group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H31N5O2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[4,7-bis(4-aminophenyl)-1H-benzimidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H31N5O2/c1-28(2,3)35-27(34)33-16-4-5-23(33)26-31-24-21(17-6-10-19(29)11-7-17)14-15-22(25(24)32-26)18-8-12-20(30)13-9-18/h6-15,23H,4-5,16,29-30H2,1-3H3,(H,31,32)/t23-/m0/s1 |
InChI Key |
VQYDRXXKZSDYJG-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=C(C=CC(=C3N2)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(C=CC(=C3N2)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


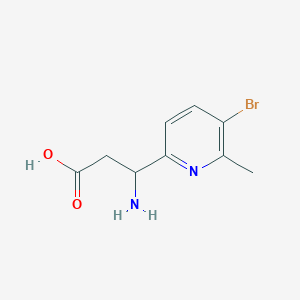
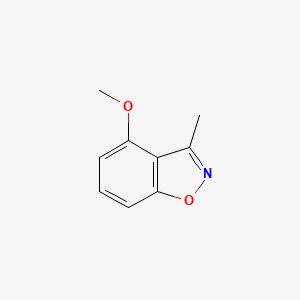



![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
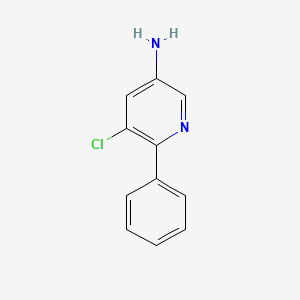

![8-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12969312.png)
![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde](/img/structure/B12969313.png)
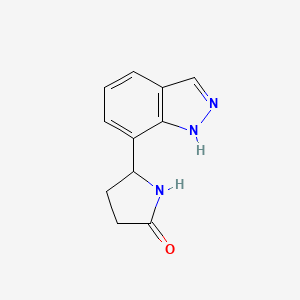

![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
